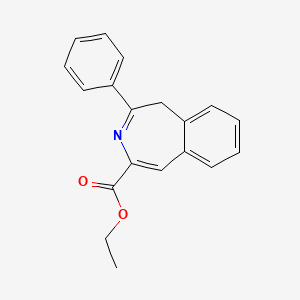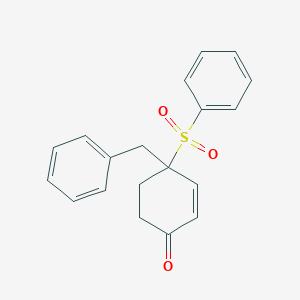![molecular formula C15H32N2O B14420316 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol CAS No. 85181-17-5](/img/structure/B14420316.png)
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminohexanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hexan-1-ol in the presence of a suitable catalyst. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often include elevated temperatures and the use of reducing agents such as hydrazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrazine, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by reacting with phenolic antioxidants incorporated in polymers . In biological systems, it may inhibit lipid peroxidation, similar to radical-trapping antioxidants, and exhibit activity as a potent ferroptosis inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Amino-2,2,6,6-tetramethylpiperidine: An intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used as a free radical scavenger and a reagent in organic synthesis.
Uniqueness
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is unique due to its specific structure, which combines the properties of a piperidine ring with an aminohexanol chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in stabilizing polymers and inhibiting lipid peroxidation.
Eigenschaften
CAS-Nummer |
85181-17-5 |
|---|---|
Molekularformel |
C15H32N2O |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17-14)16-9-7-5-6-8-10-18/h13,16-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
ZVVYHZVCDWEHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
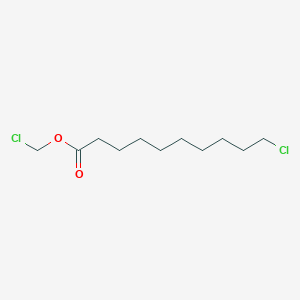
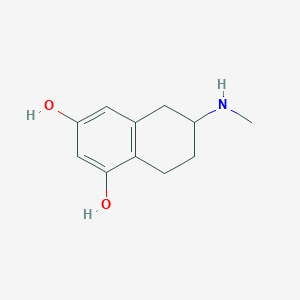

![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
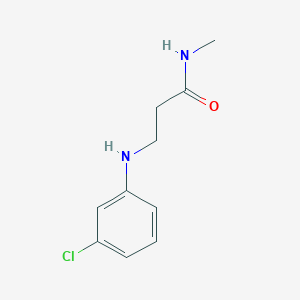
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
